REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.Cl.[NH2:36][CH2:37][C:38]([NH:40][CH:41]([CH3:43])[CH3:42])=[O:39].C(N(CC)C(C)C)(C)C>CN(C=O)C>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:10][C:6]=1[C:7]([NH:36][CH2:37][C:38](=[O:39])[NH:40][CH:41]([CH3:43])[CH3:42])=[O:9] |f:1.2,3.4,5.6|
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Name
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|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(C(=O)O)=C1)N
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
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O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
7.5 g
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Type
|
reactant
|
Smiles
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Cl.NCC(=O)NC(C)C
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Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 24 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo to half of its volume
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Type
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CUSTOM
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Details
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partitioned between diethyl ether (100 mL) and 1N HCl (aq.) (400 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether (5×100 mL), and ethyl acetate (5×100 mL)
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Type
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CONCENTRATION
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Details
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The aqueous layer was then concentrated under high vacuum to dryness
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Type
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DISSOLUTION
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Details
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The red residue was dissolved in ethanol (20 mL)
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Type
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ADDITION
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Details
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followed by addition of dichloromethane (1 L)
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Type
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FILTRATION
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Details
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The resulting brown precipitate was filtered under vacuum
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Type
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WASH
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Details
|
washed with a minimum amount of methanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NCC(NC(C)C)=O)C=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.8 mmol | |
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |